molecular formula C11H14Cl2FN B6164370 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride CAS No. 1004618-94-3

4-(4-chloro-2-fluorophenyl)piperidine hydrochloride

Cat. No.: B6164370
CAS No.: 1004618-94-3
M. Wt: 250.1
InChI Key:
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Description

4-(4-chloro-2-fluorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H14ClFN·HCl It is a piperidine derivative, characterized by the presence of a chloro and a fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and piperidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic aromatic substitution reaction. This is achieved by reacting 4-chloro-2-fluoroaniline with piperidine under controlled conditions.

    Hydrochloride Salt Formation: The final step involves the conversion of the intermediate into its hydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-fluorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The piperidine ring can be subjected to oxidation or reduction reactions, altering the oxidation state of the nitrogen atom.

    Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free base form of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild to moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the nitrogen atom.

Scientific Research Applications

4-(4-chloro-2-fluorophenyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its chloro and fluoro substituents. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)piperidine hydrochloride
  • 4-(2-fluorophenyl)piperidine hydrochloride
  • 4-(4-bromophenyl)piperidine hydrochloride

Uniqueness

4-(4-chloro-2-fluorophenyl)piperidine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution pattern can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis

Properties

CAS No.

1004618-94-3

Molecular Formula

C11H14Cl2FN

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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